Amobarbital-d5
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1190003-63-4 |
|---|---|
Molecular Formula |
C11H18N2O3 |
Molecular Weight |
231.30 g/mol |
IUPAC Name |
5-(3-methylbutyl)-5-(1,1,2,2,2-pentadeuterioethyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C11H18N2O3/c1-4-11(6-5-7(2)3)8(14)12-10(16)13-9(11)15/h7H,4-6H2,1-3H3,(H2,12,13,14,15,16)/i1D3,4D2 |
InChI Key |
VIROVYVQCGLCII-SGEUAGPISA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C1(C(=O)NC(=O)NC1=O)CCC(C)C |
Canonical SMILES |
CCC1(C(=O)NC(=O)NC1=O)CCC(C)C |
Origin of Product |
United States |
Synthesis and Physico Chemical Characterization of Amobarbital D5
Synthetic Pathways for Deuterium (B1214612) Incorporation in Barbiturate (B1230296) Structures
The synthesis of Amobarbital-d5, like its non-deuterated counterpart, is rooted in the principles of barbiturate chemistry, which traditionally involves the condensation of a disubstituted malonic ester with urea (B33335). chemicalbook.commdpi.com The key to synthesizing the deuterated analog lies in the preparation of a deuterated precursor that can be incorporated into the final barbiturate ring system.
The common nomenclature "d5" in the context of deuterated drug standards often refers to the substitution of five hydrogen atoms with deuterium on a specific moiety. In the case of this compound (5-ethyl-5-(3-methylbutyl-d5)barbituric acid), the deuterium atoms are incorporated into the isoamyl (3-methylbutyl) group. Therefore, the primary challenge is the synthesis of a deuterated isoamyl precursor.
A logical precursor for this synthesis is a deuterated isoamyl halide, such as isoamyl-d5 bromide ((CH₃)₂CHCH₂CD₂Br or (CD₃)₂CDCD₂CD₂Br, depending on the desired labeling pattern). The synthesis of such a precursor can be approached through several deuteration strategies:
Reduction of a Carboxylic Acid or Ester with a Deuterated Reducing Agent: A suitable starting material, such as isovaleric acid or its ester, can be reduced using a powerful deuterating agent like lithium aluminum deuteride (B1239839) (LiAlD₄). This would introduce deuterium at the carbon bearing the hydroxyl group in the resulting isoamyl-d5 alcohol.
Catalytic Hydrogen-Deuterium Exchange: This method involves the use of a metal catalyst (e.g., palladium, platinum, or iridium) to facilitate the exchange of hydrogen atoms with deuterium from a deuterium source like deuterium oxide (D₂O) or deuterium gas (D₂). rsc.org This can be applied to isoamyl alcohol or a related unsaturated precursor.
Use of Deuterated Starting Materials: Building the isoamyl group from smaller, commercially available deuterated building blocks is another viable strategy. isotope.com
Once the isoamyl-d5 alcohol is obtained, it can be converted to the corresponding isoamyl-d5 bromide through reaction with hydrobromic acid or phosphorus tribromide. drugfuture.com
The other key precursor is a disubstituted malonic ester. The synthesis starts with diethyl malonate, which is first alkylated with an ethyl group and then with the deuterated isoamyl group.
Table 1: Key Precursors for this compound Synthesis
| Precursor | Chemical Formula | Role in Synthesis |
| Diethyl malonate | C₇H₁₂O₄ | Starting material for the barbiturate core |
| Sodium ethoxide | C₂H₅NaO | Base for deprotonation of diethyl malonate |
| Ethyl halide (e.g., ethyl bromide) | C₂H₅Br | Source of the ethyl group at the 5-position |
| Isoamyl-d5 bromide | C₅H₆D₅Br | Source of the deuterated isoamyl group |
| Urea | CH₄N₂O | Provides the nitrogen atoms for the barbiturate ring |
| Deuterium oxide (D₂O) | D₂O | Potential deuterium source for precursor synthesis |
| Lithium aluminum deuteride (LiAlD₄) | LiAlD₄ | Deuterating reducing agent |
The synthesis of this compound follows the well-established malonic ester synthesis pathway, culminating in a condensation reaction with urea. masterorganicchemistry.comwikipedia.org
First Alkylation: Diethyl malonate is treated with a base, typically sodium ethoxide, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking an ethyl halide (e.g., ethyl bromide) in an Sₙ2 reaction to yield diethyl ethylmalonate.
Second Alkylation (Deuterated): The resulting diethyl ethylmalonate is subjected to another deprotonation with sodium ethoxide to form a new enolate. This enolate is then alkylated with the previously synthesized isoamyl-d5 bromide . This step introduces the deuterium-labeled side chain, forming diethyl ethyl(isoamyl-d5)malonate.
Condensation with Urea: The final step involves a base-catalyzed condensation reaction between the diethyl ethyl(isoamyl-d5)malonate and urea. This reaction forms the heterocyclic barbiturate ring. Subsequent acidification leads to the precipitation of this compound.
Spectroscopic and Structural Elucidation of this compound
Rigorous characterization is essential to confirm the chemical identity, isotopic enrichment, and purity of the synthesized this compound. This is achieved through a combination of mass spectrometry, nuclear magnetic resonance spectroscopy, and chromatography.
Mass spectrometry (MS) is a cornerstone in the analysis of deuterated compounds. For this compound, MS serves to confirm the incorporation of the five deuterium atoms and to establish its fragmentation pattern, which is crucial for its use as an internal standard in quantitative analyses. nih.govmultiscreensite.com
In electron ionization mass spectrometry (EI-MS), barbiturates are known to undergo significant fragmentation, often through α-cleavage of the side chains. nih.govkyushu-u.ac.jp The mass spectrum of this compound is expected to show a molecular ion (M⁺) peak at m/z 231, which is 5 mass units higher than that of non-deuterated amobarbital (m/z 226).
The fragmentation pattern will also reflect this mass shift. Key fragments of amobarbital include those resulting from the loss of the ethyl and isoamyl side chains. For this compound, fragments containing the deuterated isoamyl group will be shifted by +5 amu compared to the corresponding fragments of amobarbital. For instance, a prominent fragment in the mass spectrum of amobarbital is often observed at m/z 156, corresponding to the loss of the isoamyl group. The analogous fragment for this compound would still be at m/z 156, while a fragment resulting from the loss of the ethyl group would be shifted. This predictable mass shift allows for the clear differentiation of the analyte from its deuterated internal standard in a sample. ojp.govofdt.fr
Table 2: Predicted Mass Spectrometric Data for Amobarbital and this compound
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Molecular Ion (M⁺) (m/z) |
| Amobarbital | C₁₁H₁₈N₂O₃ | 226.27 | 226 |
| This compound | C₁₁H₁₃D₅N₂O₃ | 231.30 | 231 |
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for unequivocally determining the position of the deuterium atoms within the this compound molecule.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the isoamyl group that have been replaced by deuterium will be absent or significantly reduced in intensity. This provides direct evidence of successful deuteration at the intended positions. The remaining proton signals (from the ethyl group and the N-H protons of the barbiturate ring) should be consistent with the structure of amobarbital. drugbank.comchemicalbook.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will also show characteristic changes. Carbons directly bonded to deuterium will exhibit a triplet multiplicity due to C-D coupling, and their chemical shifts may be slightly altered compared to the non-deuterated analog.
²H NMR Spectroscopy: A deuterium (²H) NMR spectrum can be acquired to directly observe the signals of the incorporated deuterium atoms, providing further confirmation of their chemical environment.
Chromatographic techniques, particularly when coupled with mass spectrometry, are used to assess both the chemical purity and the isotopic enrichment of this compound.
Chemical Purity: Gas chromatography (GC) and liquid chromatography (LC) are employed to separate this compound from any unreacted starting materials, by-products, or other impurities. gatech.edunih.govnih.govrestek.com A pure sample will show a single, sharp chromatographic peak.
Isotopic Enrichment: The isotopic enrichment refers to the percentage of the deuterated compound that contains the desired number of deuterium atoms (in this case, five). This is determined using mass spectrometry by analyzing the ion cluster of the molecular ion or a major fragment ion. nih.gov For a high-quality this compound standard, the abundance of the ion at m/z 231 should be significantly higher than the ions corresponding to d0 to d4 species (m/z 226-230), after correcting for the natural isotopic abundance of other elements in the molecule. High isotopic enrichment is crucial for accurate quantification when used as an internal standard.
Stability Considerations of Deuterium Labeling in this compound
The stability of the deuterium labeling in this compound is a critical factor for its use as an internal standard and for its potential as a modified therapeutic agent. The fundamental principle underlying this stability is the kinetic isotope effect (KIE).
The carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond. This difference in bond energy means that more energy is required to break a C-D bond, leading to a slower rate of reaction for any chemical process that involves the cleavage of this bond. This phenomenon is known as the deuterium kinetic isotope effect. nih.govresearchgate.net
In the context of drug metabolism, many biotransformation reactions, particularly those mediated by cytochrome P450 enzymes, involve the cleavage of C-H bonds. By replacing hydrogen with deuterium at a site of metabolism (a "soft spot"), the rate of metabolism at that position can be substantially reduced. nih.gov This can lead to several potential advantages:
Improved Metabolic Profile: Slower metabolism can lead to a longer half-life of the drug in the body, potentially allowing for less frequent administration. isotope.com
Reduced Formation of Metabolites: Deuteration can decrease the formation of specific, sometimes undesirable or reactive, metabolites. isotope.com
The deuterium atoms in this compound are located on the ethyl group, which is a potential site for metabolic hydroxylation in the parent compound. The stability of these labels under analytical and physiological conditions ensures that the compound maintains its mass difference from the unlabeled amobarbital, which is essential for its role as an internal standard in isotope dilution mass spectrometry. The labeling is generally stable, with a low probability of H/D exchange under typical physiological conditions, as the deuterium atoms are bonded to carbon and not to easily exchangeable heteroatoms like oxygen or nitrogen.
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
| Amobarbital |
| This compound |
| Diethyl malonate |
| Ethyl-d5-bromide |
| 1-bromo-3-methylbutane |
| Sodium ethoxide |
| Urea |
| α-ethyl-α-isoamylmalonic ester |
| Diethyl 2-(ethyl-d5)malonate |
Role of Amobarbital D5 As a Stable Labeled Internal Standard in Bioanalytical Chemistry
Principles of Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate quantitative technique that utilizes a labeled analog of the analyte as an internal standard. This method is considered the gold standard for achieving precise and accurate measurements, especially when dealing with complex sample matrices that can introduce variability.
Advantages of Deuterated Analogs in IDMS
Deuterated internal standards, such as Amobarbital-d5, offer significant advantages in IDMS clearsynth.com. The incorporation of deuterium (B1214612) (a stable isotope of hydrogen) into the amobarbital molecule allows it to closely mimic the chemical and physical behavior of the native analyte throughout the entire analytical process, including sample preparation, chromatographic separation, and ionization in the mass spectrometer clearsynth.comresearchgate.net. This near-identical behavior is critical because it ensures that any losses or variations occurring during sample handling and analysis affect both the analyte and the internal standard proportionally. Consequently, the ratio of the analyte signal to the internal standard signal remains constant, effectively compensating for these process-related variations clearsynth.comresearchgate.netresearchgate.netscispace.comwaters.comoup.com. Deuterium labeling is advantageous because it provides a distinct mass shift, allowing for clear differentiation between the analyte and the IS using mass spectrometry, without significantly altering the chemical properties of the molecule clearsynth.com.
Addressing Matrix Effects and Ion Suppression/Enhancement
Biological samples, such as plasma, serum, or urine, contain a multitude of endogenous and exogenous compounds that can interfere with the ionization process of the analyte in mass spectrometry. This interference, known as matrix effect, can lead to ion suppression (a decrease in analyte signal) or ion enhancement (an increase in analyte signal), thereby compromising the accuracy of quantification waters.comoup.comresearchgate.netoup.com.
This compound is employed to mitigate these matrix effects. By being chemically identical to amobarbital and undergoing similar ionization processes, it experiences the same degree of ion suppression or enhancement as the analyte clearsynth.comresearchgate.netresearchgate.netscispace.comwaters.comoup.com. When the ratio of the analyte's signal to this compound's signal is calculated, the effects of the matrix are effectively canceled out. This ensures that the measured concentration accurately reflects the amount of amobarbital present in the sample, regardless of the matrix composition clearsynth.comresearchgate.netresearchgate.netscispace.comwaters.comoup.com. While generally effective, it is important to note that minor differences in chromatographic elution or ionization efficiency can sometimes occur with deuterated standards, potentially impacting their ability to fully compensate for matrix effects in certain scenarios researchgate.netscispace.comwaters.comoup.comnih.gov. However, for closely related deuterated analogs like this compound, these effects are typically minimized.
Calibration and Quantification Strategies Utilizing this compound
The accurate quantification of amobarbital in biological samples relies on robust calibration strategies that incorporate this compound as the internal standard.
Linearity and Dynamic Range Assessment
Calibration curves are constructed by analyzing a series of samples spiked with known concentrations of amobarbital and a constant concentration of this compound clearsynth.comoup.compmda.go.jpastm.orggabi-journal.net. The peak area ratio of amobarbital to this compound is then plotted against the corresponding amobarbital concentrations. This relationship is typically expected to be linear over a defined range, known as the dynamic range pmda.go.jpgabi-journal.net.
Studies involving barbiturates and their deuterated analogs have demonstrated excellent linearity, often with correlation coefficients (R²) exceeding 0.99 researchgate.netoup.comoup.comresearchgate.netlcms.czresearchgate.net. For example, in studies analyzing various barbiturates, linear dynamic ranges have been reported from 0.1 to 100 ng/mL oup.comoup.comresearchgate.net or up to 3200 ng/mL researchgate.netnih.gov. The dynamic range is crucial for ensuring that the assay can accurately quantify amobarbital across the expected range of concentrations in biological samples.
Table 1: Linearity and Dynamic Range for Barbiturate (B1230296) Quantification with Deuterated Internal Standards
| Analyte(s) Studied | Internal Standard | Linearity Range (ng/mL) | Correlation Coefficient (R²) | Reference(s) |
| Phenobarbital, Barbital | Deuterated analog | 10–1000 | ≥ 0.99 | researchgate.net |
| 17 Barbiturates (including Amobarbital, Pentobarbital (B6593769), Secobarbital, etc.) | Pentobarbital-d5 | 0.1–100 | > 0.995 | oup.comoup.comresearchgate.net |
| Butalbital, Amobarbital, Pentobarbital, Secobarbital | Pentobarbital-d5 | 50–3200 | Not specified (one-point) | researchgate.netnih.gov |
| 5 Barbiturate drugs | Not specified | 5–250 | > 0.99 | lcms.cz |
Accuracy and Precision Metrics
The accuracy and precision of a bioanalytical method are critical validation parameters that this compound helps to ensure. Accuracy refers to how close the measured value is to the true value, while precision refers to the reproducibility of measurements.
Using this compound as an IS, studies have reported high accuracy and precision for barbiturate quantification. For instance, intra-day accuracies have been reported within 96–106% and inter-day accuracies within 96–106% oup.comoup.comresearchgate.net. Precision values, often expressed as coefficient of variation (%CV), have typically been found to be within acceptable limits, such as <4.0% for intra-day and <10.7% for inter-day researchgate.net, or generally <20% lcms.czaafs.org. These metrics demonstrate the reliability and robustness of methods employing this compound for quantitative analysis.
Table 2: Accuracy and Precision for Barbiturate Quantification with Deuterated Internal Standards
| Analyte(s) Studied | Internal Standard | Accuracy (% Bias) | Precision (% CV) | Reference(s) |
| Phenobarbital, Barbital | Deuterated analog | 86–110 (Intra) | < 4.0 (Intra) | researchgate.net |
| 84–111 (Inter) | < 10.7 (Inter) | |||
| 17 Barbiturates (including Amobarbital, Pentobarbital, Secobarbital, etc.) | Pentobarbital-d5 | 96–106 | 1.6–8.6 (Intra) | oup.comoup.comresearchgate.net |
| 2.6–8.9 (Inter) | ||||
| Butalbital, Amobarbital, Pentobarbital, Secobarbital | Pentobarbital-d5 | Not specified | ~6.0 (Overall) | researchgate.netnih.gov |
| ~8.0 (Day-to-day) | ||||
| 5 Barbiturate drugs | Not specified | 100 ± 20 | < 20 | lcms.cz |
Interference Assessment in Co-Eluting Barbiturates
In complex biological samples, it is common for structurally similar compounds, such as various barbiturates, to elute very close to each other during chromatographic separation. This co-elution can lead to significant interference, where the signal from one compound is misinterpreted as belonging to another, or where the combined signal is erroneously quantified.
This compound plays a critical role in overcoming this challenge. Due to its unique mass-to-charge ratio, it can be specifically monitored by the mass spectrometer, even when other barbiturates are present in the same chromatographic peak. This mass-based selectivity allows the analytical system to differentiate between amobarbital and any co-eluting substances. By comparing the signal intensity of amobarbital to that of this compound, researchers can accurately quantify amobarbital, effectively eliminating the interference from other compounds that might share similar chromatographic retention times but possess different masses oup.comresearchgate.netoup.comresearchgate.net. Validation protocols typically include specific tests to assess potential interferences from co-eluting compounds, ensuring that the internal standard effectively resolves these issues oup.comaafs.org.
Advanced Analytical Methodologies Employing Amobarbital D5
Chromatographic Separation Techniques
Chromatographic techniques are fundamental to the separation and subsequent detection of amobarbital and its deuterated analog. These methods are typically coupled with mass spectrometry to provide both separation and definitive identification and quantification. The most prevalent techniques employing Amobarbital-d5 are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), including its ultra-high performance variant (UHPLC-MS/MS).
Gas Chromatography (GC) Coupled with Mass Spectrometry (MS)
GC-MS is a well-established technique for the analysis of barbiturates, offering robust separation and sensitive detection researchgate.netresearchgate.net. This compound is utilized as an internal standard in GC-MS methods to compensate for variations in sample preparation and instrument response cerilliant.comscientificlabs.comsigmaaldrich.comdtpm.comsigmaaldrich.com.
The selection of an appropriate GC column is critical for achieving adequate separation of barbiturates. Non-polar stationary phases, such as those found in DB-5 (5% phenyl polysiloxane) or methylsilicone capillary columns, are commonly employed for the analysis of barbiturates researchgate.netasme.orgsigmaaldrich.comnih.govjfda-online.com. These columns facilitate the separation of analytes based on their volatility and interaction with the stationary phase. While specific temperature programs are optimized for individual methods, general GC parameters involve controlled heating ramps to ensure efficient elution of the analytes. The effectiveness of GC-MS analysis, particularly for compounds like barbiturates that can exhibit adsorption issues, is significantly enhanced by proper column selection and maintenance jfda-online.com.
Barbiturates, including amobarbital, often require derivatization prior to GC-MS analysis to improve their volatility, thermal stability, and chromatographic peak shape, thereby reducing adsorption to the GC column and enhancing sensitivity jfda-online.comresearchgate.netpsu.edu. A widely adopted strategy is flash methylation, typically performed in the heated injection port using reagents such as trimethylanilinium hydroxide (B78521) (TMAH) researchgate.netresearchgate.netresearchgate.net. Other derivatization agents, like dimethylformamide dipropyl acetal (B89532) or propylketal (DPK), have also been employed to form more volatile derivatives researchgate.netoup.com. The judicious choice of derivatization agent ensures that this compound undergoes the same chemical transformation as amobarbital, maintaining its integrity as an internal standard.
Table 1: GC-MS Column Types and Derivatization Strategies for Barbiturate (B1230296) Analysis
| Technique | Column Type | Stationary Phase | Common Derivatization Agent(s) | Purpose of Derivatization |
| GC-MS | Capillary | DB-5 (5% phenyl polysiloxane) | Trimethylanilinium hydroxide (TMAH), Iodomethane/TMAH in DMSO, Dimethylformamide dipropyl acetal, Propylketal (DPK) | Enhances volatility, thermal stability, and reduces adsorption. |
| GC-MS | Capillary | Non-polar methylsilicone | N-ethyl derivatives (via alkalation) | Improves chromatographic separation of ethylated barbiturates. |
Liquid Chromatography (LC) Coupled with Mass Spectrometry (MS/MS)
LC-MS/MS, particularly utilizing Ultra-High Performance Liquid Chromatography (UHPLC), offers high sensitivity, specificity, and throughput for the analysis of barbiturates in biological samples, often without the need for derivatization researchgate.netmdpi.com. This compound is an indispensable internal standard in these methods, facilitating accurate quantification cerilliant.comscientificlabs.comsigmaaldrich.comdtpm.comsigmaaldrich.com.
UHPLC-MS/MS methods are favored for their speed and efficiency in analyzing complex biological matrices such as urine and plasma nih.govthermofisher.comspringernature.comwaters.comspringernature.com. These methods typically employ a "dilute and shoot" sample preparation protocol, where urine or plasma samples are simply diluted with a mobile phase containing internal standards before injection thermofisher.comwaters.comspringernature.com. This streamlined approach significantly reduces sample preparation time and labor compared to GC-MS methods requiring derivatization. The high resolution and fast analysis times offered by UHPLC enable higher sample throughput, which is particularly advantageous in high-volume clinical and forensic laboratories nih.govthermofisher.comwaters.comspringernature.com.
Effective separation in LC-MS/MS relies on the judicious selection of column chemistry and mobile phase composition. Reversed-phase C18 columns are widely used for barbiturate analysis, including those from manufacturers like Agilent (e.g., Zorbax SB-C18, Poroshell 120 SB-C18) and Waters (e.g., ACQUITY UPLC BEH C18) thermofisher.comwaters.comvirginia.govresearchgate.net. Mobile phases typically consist of a mixture of an aqueous buffer (often containing ammonium (B1175870) acetate (B1210297) or formic acid) and an organic modifier such as acetonitrile (B52724) or methanol (B129727), employed in a gradient elution mode to achieve optimal separation thermofisher.comwaters.comvirginia.govresearchgate.netoup.com. Negative ionization polarity is frequently utilized for barbiturates, as they are acidic compounds that ionize efficiently under these conditions virginia.govresearchgate.net.
A notable challenge in barbiturate analysis is the co-elution of structural isomers like amobarbital and pentobarbital (B6593769), which share similar mass-to-charge ratios nih.govspringernature.comvirginia.govrestek.com. While some methods employ specific chromatographic conditions or longer run times to achieve better resolution between these compounds, others acknowledge their co-elution, rendering them suitable for screening but not for definitive individual quantification of amobarbital and pentobarbital unless specific confirmatory methods are used nih.govvirginia.gov.
Table 2: LC-MS/MS Column Types and Mobile Phase Components for Barbiturate Analysis
| Technique | Column Type | Stationary Phase | Mobile Phase A | Mobile Phase B | Additives | Typical Elution Mode | Ionization Polarity |
| LC-MS/MS (UHPLC) | ACQUITY UPLC BEH C18 | C18 | 5 mM Ammonium Acetate in Water | 100% Acetonitrile | 5 mM Ammonium Acetate | Gradient | Negative |
| LC-MS/MS (UHPLC) | ACQUITY UPLC BEH C18 | C18 | 0.001% Formic Acid in Water | 0.001% Formic Acid in Acetonitrile | 0.001% Formic Acid | Gradient | Negative |
| LC-MS/MS | Agilent Zorbax SB-C18 | C18 | Water | Methanol | 0.1% Formic Acid | Gradient | Negative |
| LC-MS/MS (UHPLC) | Poroshell 120 SB-C18 | C18 | 5 mM Ammonium Acetate in Water | Methanol | 5 mM Ammonium Acetate | Gradient | Not specified |
Compound List:
Amobarbital
this compound
Pentobarbital
Pentobarbital-d5
Secobarbital
Secobarbital-d5
Phenobarbital
Phenobarbital-d5
Butalbital
Butalbital-d5
Butabarbital
Barbital
Mephobarbital
Thiopental
Glutethimide
Tolbarb
Aprobarbital
Ethyl glucuronide (EtG)
Ethyl sulfate (B86663) (EtS)
EtG-d5
EtS-d5
Applications of Amobarbital D5 in Specialized Research Domains
Pharmacokinetic and Drug Disposition Studies in Non-Clinical Models
In pharmacokinetic (PK) and drug disposition studies, Amobarbital-d5 is employed to ensure the accuracy and reliability of Amobarbital quantification in various experimental settings. While this compound itself is not typically the subject of metabolism or disposition studies, its presence as an internal standard is critical for the successful execution of these studies.
In vitro metabolism studies using liver microsomes or hepatocytes are essential for understanding how a drug is processed by the body. These studies often involve incubating a drug with these biological systems and then quantifying the parent drug and its metabolites over time. This compound is utilized in these assays to provide a stable reference for quantifying Amobarbital, thereby enabling researchers to accurately determine metabolic rates and identify metabolic pathways. For example, studies investigating Amobarbital hydroxylation in rat liver microsomes and hepatocytes have employed kinetic models to describe its metabolism, where a deuterated standard would be crucial for precise quantification nih.gov. Such studies help elucidate the enzymes involved and their kinetic parameters, contributing to a mechanistic understanding of Amobarbital's fate.
In non-clinical ADME (Absorption, Distribution, Metabolism, Excretion) studies using animal models, this compound serves as an internal standard in bioanalytical methods to quantify Amobarbital in biological fluids such as blood, plasma, urine, and tissues. This allows researchers to track the drug's journey through the body, providing data on its absorption rate, distribution to various organs, metabolic transformations, and routes of excretion. The accuracy of these ADME parameters is directly dependent on the reliability of the analytical quantification, which this compound helps ensure.
Investigating the specific enzymes responsible for Amobarbital metabolism and their kinetic properties (e.g., Michaelis-Menten kinetics) relies heavily on accurate quantitative measurements. This compound is employed in these mechanistic studies to precisely quantify Amobarbital concentrations during enzyme kinetic assays. This allows for the determination of enzyme affinities (Km) and maximum reaction velocities (Vmax), providing insights into how Amobarbital interacts with metabolic enzymes like cytochrome P450 (CYP) isoforms. Such detailed kinetic data is vital for predicting drug behavior in vivo and potential drug-drug interactions.
Physiologically Based Pharmacokinetic (PBPK) models are sophisticated computational tools used to simulate drug disposition in the body. These models require accurate input parameters, including drug absorption, distribution, metabolism, and excretion (ADME) data. Deuterated internal standards like this compound are crucial for generating the high-quality bioanalytical data needed to parameterize and validate PBPK models for Amobarbital. Accurate quantification of Amobarbital in various biological matrices from preclinical studies, facilitated by this compound, allows for the development of predictive PBPK models that can forecast drug concentrations in humans and assess variability.
Forensic and Toxicological Bioanalytical Applications
This compound plays a critical role in forensic and toxicological analyses, where the accurate identification and quantification of Amobarbital in biological samples are paramount for legal and clinical investigations.
The development and validation of analytical methods for Amobarbital in biological matrices such as urine, blood, and hair are heavily reliant on stable-labeled internal standards like this compound. These methods, typically employing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS), require rigorous validation to ensure reliability.
Method Validation Parameters: Studies have demonstrated the utility of this compound as an internal standard in validated LC-MS/MS methods for barbiturate (B1230296) analysis in urine, blood, and plasma. Validation typically includes assessing selectivity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, matrix effects, and stability.
Linearity: Methods using this compound as an internal standard have shown excellent linearity, with correlation coefficients (r²) often exceeding 0.995 across various concentration ranges, such as 10–1000 ng/mL or 10–5000 ng/mL in plasma researchgate.netbauschhealth.comresearchgate.net. In hair analysis, linearity has been reported from 0.02–20.00 ng/mg nih.govtandfonline.com.
Limits of Detection (LOD) and Quantification (LOQ): LOQs have been reported as low as 10 ng/mL in plasma bauschhealth.com, 0.02 ng/mg in hair nih.govtandfonline.com, and approximately 20 ng/mL in urine for GC/MS analysis aafs.org. LODs have been reported as low as 0.01 ng/mg in hair nih.govtandfonline.com.
Recovery and Matrix Effects: Extraction recoveries for barbiturates have been reported in the range of 80–93% bauschhealth.com or 85.0-113.5% researchgate.net, and matrix effects have been found to be minimal, ranging from -1.29% to -9.05% in hair samples nih.govtandfonline.com.
These validated methods, utilizing this compound, are crucial for forensic toxicologists to accurately determine Amobarbital levels in post-mortem samples, in cases of suspected drug abuse, or in driving under the influence investigations.
Method Validation and Quality Assurance for Amobarbital D5 Utilizing Assays
Adherence to Bioanalytical Method Validation Guidelines (e.g., ICH, FDA)
Bioanalytical method validation for assays employing Amobarbital-d5 must adhere to stringent guidelines set forth by regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA). ich.orgeuropa.eukcasbio.compropharmagroup.comfda.govfda.gov The ICH M10 guideline, for instance, provides a harmonized framework for the validation of bioanalytical methods, ensuring the quality and consistency of data. ich.orgeuropa.eukcasbio.compropharmagroup.com
Key tenets of these guidelines applicable to this compound assays include:
Full Validation: A complete validation is required when a new bioanalytical method is established. This encompasses all the validation parameters discussed in the subsequent sections.
Internal Standard Selection: The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended. The internal standard should be added to all calibration standards, quality control samples, and study samples to ensure accurate quantification. ich.org
Documentation: All method validation activities and results must be meticulously documented in a validation report. This includes a description of the analytical method, the validation experiments performed, and the acceptance criteria.
A rapid and accurate method for the quantification of amobarbital in serum has been developed using gas chromatography-mass spectrometry (GC-MS) that aligns with FDA criteria for accuracy and precision. nih.gov
Evaluation of Specificity, Sensitivity, and Calibration Model Performance
Specificity and Selectivity: The specificity of an assay is its ability to unequivocally measure the analyte of interest in the presence of other components, including isomers, metabolites, and other potentially interfering substances. A significant challenge in amobarbital analysis is its isobaric nature with pentobarbital (B6593769), as they share the same mass and can be difficult to distinguish. oup.comrestek.comvirginia.govnih.gov Chromatographic separation is therefore crucial. Methods have been developed that successfully separate amobarbital and pentobarbital, ensuring the specificity of the assay. nih.govnih.gov For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing a UPLC CSH C18 column has demonstrated acceptable separation of these isomers. nih.gov In some screening methods where amobarbital and pentobarbital are not chromatographically separated, a confirmatory method is required for individual quantification. restek.com
Sensitivity: The sensitivity of an assay is defined by its lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable precision and accuracy. For amobarbital, LC-MS/MS methods have achieved LLOQs of 10 ng/mL in human plasma and raw milk. nih.govresearchgate.net
Calibration Model Performance: The relationship between the analyte concentration and the analytical response is defined by the calibration curve. A linear regression model is typically used, and its performance is evaluated by the correlation coefficient (r²). For amobarbital assays, excellent linearity has been demonstrated in various matrices.
| Matrix | Concentration Range | Correlation Coefficient (r²) | Reference |
|---|---|---|---|
| Horse Plasma | 0.1–100 ng/mL | Not Specified | oup.com |
| Human Plasma | 5-500 ng/20µl | >0.99 | researchgate.net |
| Raw Milk | 10–1000 ng/mL | >0.9950 | nih.gov |
Assessment of Recovery and Matrix Effects in Diverse Sample Types
Recovery: The recovery of an analytical method describes the efficiency of the extraction process in isolating the analyte from the biological matrix. It is determined by comparing the analytical response of an extracted sample to the response of a non-extracted standard of the same concentration. For amobarbital, high recovery rates have been achieved in various biological fluids.
| Matrix | Recovery Rate (%) | Reference |
|---|---|---|
| Human Plasma | 86-98% | researchgate.net |
| Raw Milk | 85.0-113.5% | nih.gov |
Matrix Effects: Matrix effects are the alteration of analyte ionization due to the presence of co-eluting endogenous components from the sample matrix. These effects can lead to either ion suppression or enhancement, affecting the accuracy and precision of the assay. The use of a stable isotope-labeled internal standard like this compound is crucial for compensating for matrix effects. Studies have shown that while matrix effects can be present, the use of an appropriate internal standard effectively mitigates their impact on quantification. For example, in a study on barbiturates in horse plasma, the matrix effect was a consideration, while another study on barbiturates in urine reported no significant matrix effect (<10%). oup.com
Long-Term Stability of this compound in Analytical Solutions and Biological Samples
Ensuring the stability of this compound in both stock solutions and biological samples under various storage conditions is critical for the reliability of analytical results over time. dundee.ac.uk Stability studies are conducted to determine the time frame over which the analyte remains within acceptable concentration limits.
Analytical Solutions: this compound is commercially available as a certified reference material, typically in a methanol (B129727) solution. cerilliant.com These solutions are generally stable when stored under the recommended conditions, which often include freezing.
Biological Samples: The stability of barbiturates in biological matrices is a key consideration in forensic and clinical toxicology. A study on the postmortem stability of five common barbiturates, including amobarbital, in blood and liver at both room temperature and 4°C demonstrated that over 75% of the drugs were still detectable after a period of two to three months. nih.gov These changes were not considered significant, indicating good stability under these conditions. nih.gov For long-term storage, freezing is the standard practice to minimize degradation.
Inter-Laboratory Reproducibility and Harmonization Studies
While specific inter-laboratory studies for this compound are not extensively detailed in the public domain, the framework for such studies is well-established in forensic toxicology. ojp.govnih.gov Proficiency testing programs, such as those offered by the College of American Pathologists (CAP), routinely include barbiturates in their panels. nyc.gov These programs provide participating laboratories with unknown samples for analysis and compare their results against a reference value. This process helps to identify any systematic errors in a laboratory's methodology and ensures that their results are comparable to those of their peers. The successful participation in such programs for barbiturate (B1230296) panels provides confidence in the methods used, which often employ deuterated internal standards like this compound. cap.orgrti.org
Future Perspectives and Emerging Research Opportunities
Advancements in Deuterated Barbiturate (B1230296) Synthesis Technologies
The synthesis of deuterated compounds like Amobarbital-d5 is crucial for their application as internal standards and research tools. Future advancements in synthetic technologies are expected to focus on improving efficiency, yield, and isotopic purity. Modern synthetic strategies often involve the incorporation of deuterated precursors, such as deuterated diethyl malonate or deuterated urea (B33335) derivatives, into the barbiturate ring structure through condensation and cyclization reactions. Research is ongoing to develop more regioselective deuteration methods, ensuring that deuterium (B1214612) atoms are placed at specific, metabolically relevant positions on the molecule. This precision is vital for minimizing potential kinetic isotope effects that could interfere with analytical measurements or pharmacokinetic interpretations. Furthermore, efforts are directed towards developing scalable and cost-effective synthetic routes that can meet the increasing demand for high-purity isotopically labeled compounds in pharmaceutical development and clinical diagnostics.
Integration of this compound in Multi-Analyte Quantitative Panels
This compound serves as an indispensable internal standard in the quantitative analysis of Amobarbital and related compounds in biological matrices. Its integration into multi-analyte quantitative panels, particularly for therapeutic drug monitoring (TDM) and forensic toxicology, is a key area of development. The use of this compound in conjunction with techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) allows for highly accurate and precise quantification by compensating for variations in sample preparation, extraction efficiency, and instrument response. Future research will likely focus on expanding its inclusion in broader panels that screen for a wider range of sedative-hypnotics, anticonvulsants, and their metabolites. Optimizing sample preparation protocols and mass spectrometry methods for simultaneous detection of multiple deuterated internal standards alongside target analytes will be critical for high-throughput analysis.
Table 1: this compound as an Internal Standard in Quantitative Panels
| Application Area | Analytical Technique | Role of this compound | Advantages |
| Forensic Toxicology | LC-MS/MS, GC-MS | Internal standard for Amobarbital quantification | Compensates for matrix effects and instrument drift, enhancing accuracy and precision in detecting drug use or overdose. |
| Therapeutic Drug Monitoring | LC-MS/MS | Internal standard for Amobarbital in patient samples | Ensures reliable measurement of drug levels for optimal dosing and patient management in epilepsy or insomnia treatment. |
| Clinical Diagnostics | LC-MS/MS | Standard in panels for sedative-hypnotics and anticonvulsants | Improves reliability of results for a broad spectrum of CNS-acting drugs, aiding in diagnosis and treatment efficacy assessment. |
| Pharmacokinetic Studies | LC-MS/MS | Standard for bioanalytical assays | Facilitates precise measurement of drug absorption, distribution, metabolism, and excretion (ADME) profiles, essential for drug development. |
Exploration of Novel Analytical Platforms for Deuterated Barbiturate Analysis
The demand for increased sensitivity, selectivity, and throughput in the analysis of deuterated barbiturates is driving the exploration of novel analytical platforms. Beyond conventional tandem mass spectrometry (MS/MS), high-resolution mass spectrometry (HRMS) techniques, such as Orbitrap or Time-of-Flight (TOF) mass analyzers, are gaining prominence. HRMS offers superior mass accuracy, enabling better differentiation of deuterated compounds from endogenous interferents or isobaric compounds, thereby improving specificity. Ion mobility spectrometry coupled with mass spectrometry (IMS-MS) provides an additional dimension of separation based on ion size and shape, which can further resolve complex mixtures and enhance the detection of trace amounts of this compound. Furthermore, advancements in hyphenated techniques, such as ultra-high-performance liquid chromatography (UHPLC) coupled with advanced MS detectors, are enabling faster separations and more comprehensive data acquisition for deuterated barbiturate analysis.
Computational Modeling and Predictive Analytics Based on Labeled Compound Data
Computational modeling and predictive analytics offer powerful tools to leverage data generated from studies involving labeled compounds like this compound. Deuterium labeling can induce kinetic isotope effects (KIEs), leading to subtle but measurable differences in metabolic rates compared to their non-deuterated counterparts. Computational approaches can predict these KIEs, providing insights into metabolic pathways and enzyme kinetics. By analyzing the behavior of this compound, researchers can build predictive models for drug metabolism, drug-drug interactions, and even potential therapeutic efficacy or toxicity profiles. Predictive analytics can utilize these insights to guide the design of new drug candidates with optimized pharmacokinetic properties or to understand the impact of deuterium substitution on drug performance in silico. This includes predicting ADME properties and potential interactions, thereby accelerating the drug discovery and development process.
Compound List:
this compound
Amobarbital
Deuterated diethyl malonate
Diethyl malonate
Deuterated urea
Urea
Q & A
Q. What validated analytical methods are recommended for characterizing the isotopic purity of Amobarbital-d5 in pharmacokinetic studies?
Isotopic purity is critical for deuterated compounds like Amobarbital-d4. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HR-MS) are primary methods. For NMR, compare the integration ratios of deuterated vs. non-deuterated proton signals in the barbiturate ring. HR-MS should confirm the molecular ion cluster pattern (e.g., M+5 peak for five deuterium atoms). Ensure calibration with certified reference standards and validate reproducibility across triplicate runs .
Q. How should researchers design synthetic pathways for this compound to ensure high isotopic incorporation?
Use deuterated reagents (e.g., D₂O, CD₃OD) during key synthesis steps, such as alkylation of the barbiturate core. Monitor deuteration efficiency via intermediate analysis (e.g., FT-IR for C-D bonds). Purification via recrystallization or chromatography should minimize non-deuterated byproducts. Document reaction conditions (temperature, pH) to optimize yield and isotopic fidelity .
Q. What experimental protocols are essential for quantifying this compound in biological matrices during metabolic studies?
Employ Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with stable isotope-labeled internal standards (e.g., Amobarbital-¹³C). Validate the method for sensitivity (LOQ ≤ 1 ng/mL), precision (CV < 15%), and matrix effects. Use protein precipitation or solid-phase extraction for sample cleanup. Cross-validate results with orthogonal techniques like GC-MS to confirm specificity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacokinetic data for this compound across species?
Discrepancies may arise from interspecies metabolic differences or assay variability. Conduct cross-species studies under standardized conditions (dose, sampling intervals). Use compartmental modeling to compare absorption rates and half-lives. Perform meta-analysis of existing data, accounting for variables like age, sex, and hepatic enzyme activity. Replicate conflicting studies with controlled methodologies to isolate confounding factors .
Q. What strategies optimize the stability of this compound in long-term storage for clinical trial applications?
Stability depends on storage temperature, light exposure, and solvent composition. Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation via HPLC-UV. Lyophilization in amber vials under nitrogen atmosphere reduces hydrolysis. For aqueous solutions, buffer at pH 7–8 and add antioxidants (e.g., ascorbic acid). Validate shelf life using ICH Q1A guidelines .
Q. How should researchers design controlled experiments to assess this compound’s interaction with cytochrome P450 isoforms?
Use human liver microsomes (HLMs) or recombinant CYP enzymes (e.g., CYP2C9, CYP3A4) in vitro. Incubate this compound with NADPH-regenerating systems and quantify metabolites via LC-MS. Include positive controls (e.g., ketoconazole for CYP3A4 inhibition). Apply Michaelis-Menten kinetics to calculate Km and Vmax. Cross-reference with in vivo data using physiologically based pharmacokinetic (PBPK) modeling .
Q. What methodologies address ethical challenges in human studies involving this compound?
Adhere to Institutional Review Board (IRB) protocols for informed consent, risk-benefit analysis, and data anonymization. For vulnerable populations (e.g., epilepsy patients), ensure independent monitoring of adverse events. Use placebo-controlled, double-blind designs to minimize bias. Publish trial registrations and raw data in repositories like ClinicalTrials.gov to enhance transparency .
Methodological Guidelines
- Reproducibility : Document synthesis and analytical procedures in detail, including raw data in supplementary materials .
- Data Contradictions : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and isolate variables .
- Ethical Compliance : Align with Declaration of Helsinki principles for human studies and ARRIVE guidelines for preclinical research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
